molecular formula C14H22ClNO2S B15194421 2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)-, hydrochloride, trans-(+-)- CAS No. 119558-39-3

2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)-, hydrochloride, trans-(+-)-

Cat. No.: B15194421
CAS No.: 119558-39-3
M. Wt: 303.8 g/mol
InChI Key: LWGLPVQQSAZFCI-DSHXVJGRSA-N
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Description

2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)-, hydrochloride, trans-(±)- is a complex organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing one of the oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)-, hydrochloride, trans-(±)- typically involves multi-step organic reactions. The starting materials often include thiopyran derivatives and other organic reagents. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents such as dichloromethane or ethanol.

    Temperature: Controlled temperatures to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the volume of reactants.

    Purification techniques: Such as crystallization or chromatography to isolate the desired product.

    Quality control: To ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Depending on the reaction, solvents like water, ethanol, or acetone may be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its effects on biological systems can be studied to understand its mechanism of action.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating receptor activity: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran derivatives: Other compounds in the thiopyran family.

    Phenyl-substituted thiopyrans: Compounds with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both dimethylamino and hydroxyphenyl groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

119558-39-3

Molecular Formula

C14H22ClNO2S

Molecular Weight

303.8 g/mol

IUPAC Name

(3R,4S)-3-[(dimethylamino)methyl]-4-(3-hydroxyphenyl)thian-4-ol;hydrochloride

InChI

InChI=1S/C14H21NO2S.ClH/c1-15(2)9-12-10-18-7-6-14(12,17)11-4-3-5-13(16)8-11;/h3-5,8,12,16-17H,6-7,9-10H2,1-2H3;1H/t12-,14+;/m0./s1

InChI Key

LWGLPVQQSAZFCI-DSHXVJGRSA-N

Isomeric SMILES

CN(C)C[C@H]1CSCC[C@]1(C2=CC(=CC=C2)O)O.Cl

Canonical SMILES

CN(C)CC1CSCCC1(C2=CC(=CC=C2)O)O.Cl

Origin of Product

United States

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